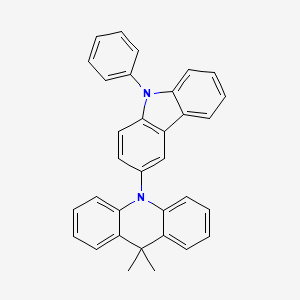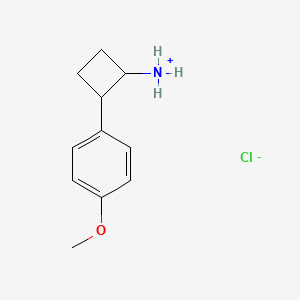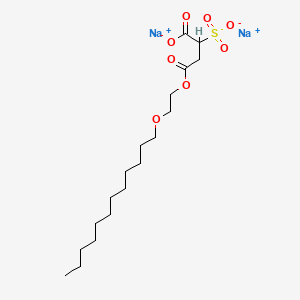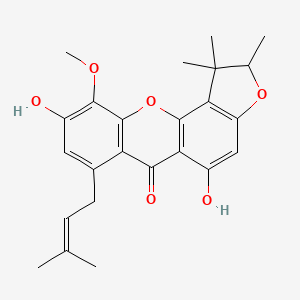
6-bromo-4-hydroxy-6H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H6BrNO2. This compound belongs to the quinolinone family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position makes this compound unique and significant in various scientific research fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Brom-4-hydroxy-6H-chinolin-2-on erfolgt typischerweise durch Bromierung von 4-Hydroxychinolin-2-on. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Hydroxychinolin-2-on mit Brom in einem sauren Medium. Die Reaktion wird in der Regel bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von 6-Brom-4-hydroxy-6H-chinolin-2-on mit Hilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Der Einsatz automatisierter Systeme reduziert außerdem das Risiko menschlicher Fehler und erhöht die Sicherheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Brom-4-hydroxy-6H-chinolin-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Hydroxylgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktionsreaktionen: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu ihrem entsprechenden Hydrochinolinderivat reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base (z. B. Natriumhydroxid) bei erhöhten Temperaturen.
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol bei Raumtemperatur.
Hauptprodukte, die gebildet werden:
- Substitutionsreaktionen führen zu verschiedenen substituierten Chinolinonen.
- Oxidationsreaktionen erzeugen Chinolinonderivate mit Carbonylgruppen.
- Reduktionsreaktionen führen zu Hydrochinolinderivaten .
Wissenschaftliche Forschungsanwendungen
6-Brom-4-hydroxy-6H-chinolin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung zeigt antimikrobielle und antimykotische Eigenschaften, was sie für die Entwicklung neuer Antibiotika nützlich macht.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Brom-4-hydroxy-6H-chinolin-2-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann die Aktivität von Enzymen wie DNA-Gyrase und Topoisomerase IV hemmen, die für die bakterielle DNA-Replikation essentiell sind. Diese Hemmung führt zur Störung der bakteriellen Zellteilung und letztendlich zum Zelltod . Darüber hinaus kann die Verbindung mit anderen zellulären Signalwegen interagieren, was zu ihren breiten biologischen Aktivitäten beiträgt .
Ähnliche Verbindungen:
4-Hydroxychinolin-2-on: Fehlt das Bromatom, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führt.
6-Chlor-4-hydroxychinolin-2-on: Ähnlicher Aufbau, aber mit einem Chloratom anstelle von Brom, was zu Abweichungen in seinen chemischen und biologischen Eigenschaften führt.
4-Hydroxy-2-chinolon: Ein weiteres Mitglied der Chinolinon-Familie mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit: 6-Brom-4-hydroxy-6H-chinolin-2-on ist einzigartig durch das Vorhandensein sowohl eines Bromatoms als auch einer Hydroxylgruppe, die spezifische chemische Reaktivität und biologische Eigenschaften verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen und potenzielle therapeutische Anwendungen .
Wirkmechanismus
The mechanism of action of 6-bromo-4-hydroxy-6H-quinolin-2-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound can interact with other cellular pathways, contributing to its broad-spectrum biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyquinolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-4-hydroxyquinolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
4-Hydroxy-2-quinolone: Another member of the quinolinone family with distinct biological activities.
Uniqueness: 6-Bromo-4-hydroxy-6H-quinolin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
6-bromo-4-hydroxy-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |
InChI-Schlüssel |
LCTRDBWBMYLPJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C=C(C2=CC1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)


